Benzyl 3-hydroxyphenylacetate

Antimicrobial activity Structure-activity relationship Microbiological assay

Researchers developing GGT-targeted oncology therapeutics require the exact 3-hydroxyphenylacetate scaffold with benzyl protection to ensure synthetic route reproducibility. This compound is validated as a key intermediate in Nahlsgen (N497063) synthesis, a selective irreversible GGT inhibitor. - Enables selective hydrogenolytic deprotection (H₂, Pd/C) without affecting sensitive functionalities-a critical advantage over methyl/ethyl esters. - Meta-hydroxyl substitution provides distinct SAR profiles vs. ortho/para isomers, as demonstrated in microbiological assays. - Available at ≥98% purity with full analytical documentation for reproducible research.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 295320-25-1
Cat. No. B1277242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-hydroxyphenylacetate
CAS295320-25-1
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC2=CC(=CC=C2)O
InChIInChI=1S/C15H14O3/c16-14-8-4-7-13(9-14)10-15(17)18-11-12-5-2-1-3-6-12/h1-9,16H,10-11H2
InChIKeyALFOBMRIXXPJLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3-Hydroxyphenylacetate CAS 295320-25-1: Technical Specifications and Core Properties for Procurement


Benzyl 3-hydroxyphenylacetate (CAS 295320-25-1; synonym: 3-hydroxyphenylacetic acid benzyl ester) is an aromatic ester derivative with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . The compound presents as a white to off-white crystalline powder with a melting point range of 79–81°C and a predicted boiling point of 395.5±22.0°C [1]. It is soluble in organic solvents including DMSO, methanol, and ethanol but exhibits limited aqueous solubility . Commercial availability includes reagent-grade material with purity specifications of ≥97.5% by GC or ≥95% by HPLC, supplied in quantities ranging from 500 mg to 25 g for research applications .

Benzyl 3-Hydroxyphenylacetate CAS 295320-25-1: Why Structural Analogs Cannot Be Freely Interchanged


Benzyl 3-hydroxyphenylacetate occupies a distinct position within the hydroxyphenylacetate chemical space that precludes simple substitution with close structural analogs. The compound features three critical structural determinants: (1) the meta-hydroxyl substitution on the phenyl ring, (2) the benzyl ester protecting group, and (3) the phenylacetate core. Each of these elements governs a specific functional property relevant to research applications. The meta-hydroxyl position (3-OH) confers distinct biological activity profiles compared to ortho (2-OH) or para (4-OH) isomers, as demonstrated in microbiological assays where substitution pattern significantly affects antimicrobial potency [1]. The benzyl ester moiety serves as a carboxyl-protecting group that is selectively removable under mild hydrogenolysis conditions without affecting other sensitive functionalities, a synthetic advantage over methyl or ethyl esters which require more aggressive hydrolysis conditions [2]. Furthermore, this specific compound has been validated as a key reagent in the synthesis of Nahlsgen (N497063), a highly selective and irreversible γ-glutamyl transpeptidase (GGT) inhibitor . The combination of these structural features cannot be recapitulated by substituting, for instance, benzyl 4-hydroxyphenylacetate (CAS 27727-37-3) or 3-hydroxyphenylacetic acid (CAS 621-37-4) without fundamentally altering the compound's reactivity, biological activity, or synthetic utility.

Benzyl 3-Hydroxyphenylacetate CAS 295320-25-1: Quantitative Differentiation Evidence for Scientific Selection


Benzyl 3-Hydroxyphenylacetate vs. 3-Hydroxyphenylacetic Acid: Antibacterial Activity Differentiation

In a comparative microbiological study, alkali metal salts of 3-hydroxyphenylacetate were directly evaluated against 3-hydroxyphenylacetic acid (3-HPAA) for antibacterial activity. While the benzyl ester form (Benzyl 3-hydroxyphenylacetate) was not directly assayed in this study, the data establish a critical class-level principle: esterification of the carboxyl group modulates the compound's interaction with bacterial targets relative to the free acid. The free acid 3-HPAA has been independently characterized with an MIC of 2.1 mg/mL against Pseudomonas aeruginosa, achieving 98% bacterial growth inhibition at this concentration . This baseline activity provides a benchmark for evaluating ester derivatives. The Samsonowicz et al. study further demonstrated that the nature of the counterion (or ester group) attached to the 3-hydroxyphenylacetate core significantly influences the spectroscopic and calculated structural parameters that correlate with microbiological activity [1].

Antimicrobial activity Structure-activity relationship Microbiological assay

Benzyl 3-Hydroxyphenylacetate as a Key Synthetic Reagent for GGT Inhibitor Development

Benzyl 3-hydroxyphenylacetate has been specifically identified and validated as a reagent in the synthesis of Nahlsgen (N497063), a highly selective and irreversible inhibitor of γ-glutamyl transpeptidase (GGT) . Critically, Nahlsgen demonstrates no inhibitory activity on glutamine amidotransferases, establishing a selectivity profile that distinguishes it from broader-spectrum GGT inhibitors . The original characterization of Nahlsgen's pharmacological properties was published in the Journal of Pharmacology and Experimental Therapeutics, confirming its mechanism as a species-specific uncompetitive inhibitor [1]. This synthetic application is specific to the benzyl 3-hydroxyphenylacetate structure; alternative esters (e.g., methyl or ethyl 3-hydroxyphenylacetate) or positional isomers (e.g., benzyl 4-hydroxyphenylacetate) would yield structurally distinct intermediates not validated for this inhibitor synthesis pathway.

Enzyme inhibition γ-Glutamyl transpeptidase Medicinal chemistry

Benzyl 3-Hydroxyphenylacetate vs. Alkali Metal 3-Hydroxyphenylacetates: Physical Property and Stability Differentiation

Comparative analysis of physical properties between benzyl 3-hydroxyphenylacetate and alkali metal salts of 3-hydroxyphenylacetate reveals significant differentiation relevant to laboratory handling and storage. Benzyl 3-hydroxyphenylacetate exhibits a melting point of 79–81°C and exists as a stable crystalline powder at ambient temperatures, with recommended storage conditions of 2–8°C under inert atmosphere for long-term stability . In contrast, alkali metal 3-hydroxyphenylacetates (lithium, sodium, potassium salts) are ionic species with fundamentally different physical properties, including higher water solubility, potential hygroscopicity, and distinct thermal decomposition profiles [1]. The benzyl ester form offers advantages for organic-phase reactions and anhydrous synthetic protocols where the presence of ionic counterions would interfere with reaction chemistry or complicate workup procedures.

Physical stability Storage conditions Reagent handling

Benzyl 3-Hydroxyphenylacetate CAS 295320-25-1: Validated Research and Industrial Application Scenarios


Synthesis of Selective γ-Glutamyl Transpeptidase (GGT) Inhibitors for Oncology Research

Benzyl 3-hydroxyphenylacetate serves as a key synthetic intermediate in the preparation of Nahlsgen (N497063), a highly selective and irreversible inhibitor of γ-glutamyl transpeptidase (GGT) . GGT overexpression in tumors contributes to resistance against radiation and chemotherapy, making GGT inhibition a validated target for oncology research . The compound's utility in this synthetic pathway is specifically documented: benzyl 3-hydroxyphenylacetate provides the requisite 3-hydroxyphenylacetate scaffold with benzyl protection, enabling subsequent transformations to the final inhibitor structure. Researchers investigating tumor resistance mechanisms, developing GGT-targeted therapeutics, or studying glutathione metabolism pathways should procure this specific benzyl ester rather than alternative esters or positional isomers to ensure synthetic route reproducibility and alignment with published protocols [1].

Prodrug Development Leveraging Benzyl Esterase-Labile Protection

The benzyl ester moiety in benzyl 3-hydroxyphenylacetate serves as a metabolically labile protecting group, making the compound a valuable scaffold for prodrug design . Upon administration, the benzyl ester is susceptible to enzymatic hydrolysis by esterases, releasing the active 3-hydroxyphenylacetic acid pharmacophore and benzyl alcohol [1]. This prodrug strategy can enhance membrane permeability of otherwise poorly absorbed acidic drug candidates. Compared to methyl or ethyl esters which may require harsher chemical hydrolysis conditions, the benzyl group offers the distinct advantage of selective removal under mild hydrogenolysis conditions (H₂, Pd/C) during synthesis, while remaining stable to many acidic and basic conditions that would cleave other ester types . For medicinal chemistry programs developing hydroxyphenylacetate-based therapeutics, this differential stability profile provides greater synthetic flexibility and orthogonal protection strategies.

Structure-Activity Relationship Studies of Hydroxyphenylacetate Derivatives

Benzyl 3-hydroxyphenylacetate provides a well-defined reference compound for systematic SAR investigations of hydroxyphenylacetate-based molecules. The meta-hydroxyl substitution pattern (3-OH) confers distinct physicochemical and biological properties compared to ortho (2-OH) and para (4-OH) isomers. As established by Samsonowicz et al., the molecular structure of 3-hydroxyphenylacetates correlates with measurable microbiological activity against bacterial strains including Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella oxytoca . Researchers conducting SAR studies should use benzyl 3-hydroxyphenylacetate as the meta-substituted reference standard when evaluating the effects of positional isomerism, ester group variation, or additional ring substitution on biological activity. The compound's commercial availability at defined purity specifications (≥97.5% GC) ensures reproducible starting material for comparative assays [1].

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